6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid
Description
This compound is a hexanoic acid derivative featuring a substituted 3,4-dihydroisoquinoline core. Key structural elements include:
- 6,7-Dimethoxy substituents on the isoquinoline moiety, which may facilitate hydrogen bonding or π-π interactions with biological targets.
- A carboxamide linker connecting the isoquinoline to the hexanoic acid chain, providing conformational flexibility.
The fluorophenyl group may confer metabolic stability compared to non-halogenated analogs, while the methoxy groups could influence solubility and target selectivity.
Properties
IUPAC Name |
6-[[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl]amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN2O5/c1-31-20-14-17-11-13-27(24(30)26-12-5-3-4-6-22(28)29)23(19(17)15-21(20)32-2)16-7-9-18(25)10-8-16/h7-10,14-15,23H,3-6,11-13H2,1-2H3,(H,26,30)(H,28,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOFTHLHAWEHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)NCCCCCC(=O)O)C3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Dimethoxy Group Addition: The dimethoxy groups are added through electrophilic aromatic substitution reactions.
Coupling with Hexanoic Acid: The final step involves coupling the isoquinoline derivative with hexanoic acid using a peptide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the isoquinoline core or other parts of the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the aromatic rings.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) for electrophilic substitution and nucleophiles (e.g., amines, thiols) for nucleophilic substitution.
Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.
Mechanism of Action
The mechanism of action of 6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several classes of bioactive molecules:
A. Isoquinoline Derivatives ()
B. Hexanoic Acid Derivatives ()
*Estimated based on structural similarity.
Key Insight: The target compound’s higher molecular weight and additional methoxy/fluorine groups may enhance σ2 receptor binding compared to simpler benzoyl derivatives. σ2 receptors are overexpressed in proliferating cancer cells, suggesting diagnostic/therapeutic utility .
C. Opioid Receptor Ligands ()
Key Insight: The target compound’s isoquinoline-hexanoic acid hybrid structure may confer dual σ/opioid activity, though fluorophenyl substitution could favor σ2 selectivity over opioid receptors.
Research Findings and Hypotheses
Receptor Binding: The 6,7-dimethoxy groups may mimic catecholaminergic structures (e.g., dopamine), suggesting possible cross-reactivity with dopaminergic systems, as seen with SKF-10,047 ().
Therapeutic Potential: σ2 receptors are biomarkers for tumor proliferation (). The compound’s structural similarity to σ2 ligands (e.g., 6-(4-Methoxybenzoyl)hexanoic acid) suggests utility in cancer imaging or targeted therapy. Unlike morphine (μ agonist), the absence of a phenolic hydroxyl group may reduce opioid-related side effects (e.g., respiratory depression).
Metabolic Stability :
- The carboxamide linker and fluorine substituent may resist hepatic degradation better than ester-containing analogs (e.g., 6d in ), improving oral bioavailability.
Data Table: Comparative Analysis
Biological Activity
6-({[1-(4-fluorophenyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]carbonyl}amino)hexanoic acid, a compound featuring a complex structure with potential pharmacological applications, has garnered attention in recent biological research. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It consists of a hexanoic acid chain linked to a 3,4-dihydroisoquinoline moiety substituted with a fluorophenyl group and methoxy groups. The structural complexity suggests multiple sites for interaction with biological targets.
Antifibrinolytic Activity
Research indicates that derivatives of hexanoic acid, particularly those resembling the structure of this compound, exhibit significant antifibrinolytic properties. The mechanism involves the inhibition of plasminogen activation and subsequent fibrin degradation.
- Inhibitory Potency : The compound's ability to inhibit plasmin-induced fibrin degradation is noteworthy. It has been shown to fit well into the binding sites of plasminogen and plasmin due to its structural attributes, potentially leading to stronger binding compared to traditional inhibitors like lysine .
Cytotoxicity Studies
Several derivatives have been evaluated for cytotoxic effects against various cancer cell lines. Notably, compounds similar to the target compound demonstrated selective cytotoxicity against MCF-7 breast cancer cells and fibroblast cell lines at higher concentrations .
The biological activity of the compound can be attributed to its ability to interact with specific proteins involved in fibrinolysis and cell proliferation:
- Binding Affinity : The presence of functional groups such as the carbonyl and amino groups enhances binding affinity to plasminogen.
- Structural Compatibility : The hydrophobic regions of the compound allow it to fit into the hydrophobic channels of target proteins, thereby inhibiting their activity effectively.
Study 1: Inhibition of Plasmin Activity
A study conducted by Midura-Nowaczek et al. demonstrated that the hexanoic acid derivatives exhibited a range of IC50 values against plasmin activity, with values indicating potent inhibitory effects compared to traditional antifibrinolytics like EACA (ε-Aminocaproic Acid). The most effective derivatives showed IC50 values below 0.02 mM .
| Compound | IC50 (mM) | Activity Type |
|---|---|---|
| EACA | 0.2 | Antifibrinolytic |
| H-EACA-NLeu-OH | <0.02 | Antifibrinolytic |
| HCl × H-EACA-Cys(S-Bzl)-OH | 0.04 | Antifibrinolytic |
Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies revealed that certain derivatives exhibited cytotoxic effects on MCF-7 cells at concentrations exceeding 100 µM. This suggests a potential for further development as chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
